Sub-Threshold Perceptual Interaction: Quantified Contribution to Roasted Aroma at 39% of Odour Threshold
In soy sauce aroma type Baijiu (SSAB), 2-acetyl-3-methylpyrazine was one of only four sub-threshold pyrazines found to be significantly correlated with the perceived roasted aroma. Quantitative sensory analysis revealed that it impacted roasted aroma at a concentration equivalent to approximately 39% of its individual odour threshold, compared to 2,3-dimethylpyrazine at ~19%, 2,3-diethylpyrazine at ~46%, and 2,3-diethyl-5-methylpyrazine at ~67% of their respective thresholds [1]. The presence of these sub-threshold pyrazines in dilute alcohol solution resulted in a significant reduction in the odour thresholds of supra-threshold pyrazines, demonstrating a synergistic enhancement of roasted aroma perception that is not provided by supra-threshold pyrazines alone [1]. This establishes that 2-acetyl-3-methylpyrazine cannot be functionally replaced by simply increasing the dose of another pyrazine; its sub-threshold interaction profile is compound-specific and quantitatively characterised.
| Evidence Dimension | Sub-threshold roasted aroma contribution (as % of individual odour threshold) |
|---|---|
| Target Compound Data | ~39% of odour threshold (significant correlation with roasted aroma in SSAB) |
| Comparator Or Baseline | 2,3-Dimethylpyrazine: ~19%; 2,3-Diethylpyrazine: ~46%; 2,3-Diethyl-5-methylpyrazine: ~67% |
| Quantified Difference | 2-Acetyl-3-methylpyrazine exhibited the second-highest sub-threshold impact among the four significantly correlated pyrazines, 2.05× the contribution of 2,3-dimethylpyrazine at ~19%. |
| Conditions | UPLC-MS/MS quantification + descriptive sensory analysis in soy sauce aroma type Baijiu; sub-threshold concentrations defined as below individual odour thresholds. |
Why This Matters
A procurement specification that requires a compound capable of roasted aroma enhancement at sub-threshold concentrations cannot be met by 2,3-dimethylpyrazine, which shows only half the perceptual contribution of 2-acetyl-3-methylpyrazine under identical matrix conditions.
- [1] Yan Y, Chen S, Nie Y, Xu Y. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. 2021;10(2):441. doi:10.3390/foods10020441. View Source
